4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid
Overview
Description
LY-2584702 tosylate salt is a selective ATP-competitive inhibitor of p70S6 kinase, a key enzyme in the MAPK/ERK signaling pathway. This compound has shown significant potential in cancer research due to its ability to inhibit the phosphorylation of the S6 ribosomal protein, which is crucial for cell growth and proliferation .
Mechanism of Action
Target of Action
LY2584702 tosylate is a potent, highly selective adenosine triphosphate (ATP) competitive inhibitor against p70 S6 kinase . The primary target of LY2584702 tosylate is the p70 S6 kinase (p70S6K, S6K1) . This kinase is a downstream component of the phosphatidylinositol-3-kinase signaling pathway, which regulates cell proliferation and survival .
Mode of Action
LY2584702 tosylate acts by competitively inhibiting ATP, thereby preventing the phosphorylation of the S6 ribosomal protein . This inhibition is highly selective, with an IC50 of 4 nM, and it is selective over 83 other kinases .
Biochemical Pathways
The primary biochemical pathway affected by LY2584702 tosylate is the phosphatidylinositol-3-kinase signaling pathway . By inhibiting p70 S6 kinase, LY2584702 tosylate disrupts this pathway, leading to a decrease in cell proliferation and survival .
Pharmacokinetics
It is known that the compound is orally active
Result of Action
LY2584702 tosylate has been shown to inhibit HCT116 cellular S6 phosphorylation and demonstrate anti-tumor efficacy in U87MG glioblastoma and HCT116 colon carcinoma xenograft models in vivo . It also suppresses self-renewal of primary mouse bone marrow stromal cells .
Action Environment
It is known that the compound is effective in vivo, suggesting that it is stable and active within the complex environment of a living organism
Biochemical Analysis
Biochemical Properties
LY2584702 tosylate plays a significant role in biochemical reactions. It interacts with the p70 S6 kinase, a type of enzyme, and other biomolecules . The nature of these interactions is competitive, with LY2584702 tosylate selectively inhibiting the activity of the p70 S6 kinase .
Cellular Effects
LY2584702 tosylate has profound effects on various types of cells and cellular processes. It influences cell function by regulating cell proliferation and survival . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of LY2584702 tosylate involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression . As an ATP-competitive inhibitor, it exerts its effects at the molecular level by competing with ATP for binding to the p70 S6 kinase .
Dosage Effects in Animal Models
The effects of LY2584702 tosylate vary with different dosages in animal models
Metabolic Pathways
LY2584702 tosylate is involved in the phosphatidylinositol-3-kinase signaling pathway
Preparation Methods
The synthesis of LY-2584702 tosylate salt involves several steps, starting with the preparation of the free base form of LY-2584702. The free base is then reacted with p-toluenesulfonic acid to form the tosylate salt. The reaction conditions typically involve dissolving the free base in an appropriate solvent, such as dimethyl sulfoxide (DMSO), and then adding p-toluenesulfonic acid under controlled temperature and stirring conditions .
Chemical Reactions Analysis
LY-2584702 tosylate salt primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include various acids and bases, which facilitate the formation of different derivatives of the compound. The major products formed from these reactions are typically other salts or ester derivatives of LY-2584702 .
Scientific Research Applications
LY-2584702 tosylate salt has been extensively studied for its potential in cancer therapy. It has demonstrated significant anti-tumor efficacy in various cancer models, including glioblastoma and colon carcinoma. The compound inhibits the phosphorylation of the S6 ribosomal protein in cancer cells, leading to reduced cell proliferation and tumor growth . Additionally, LY-2584702 tosylate salt has been used in studies related to metabolic disorders, as it can decrease triglyceride levels and apolipoprotein B secretion in certain cell models .
Comparison with Similar Compounds
LY-2584702 tosylate salt is unique in its high selectivity and potency as a p70S6 kinase inhibitor. Similar compounds include LY-2584702 free base and LY-2584702 hydrochloride, which share the same core structure but differ in their salt forms. These variations can affect the solubility and stability of the compounds, but their biological activities remain similar .
Properties
IUPAC Name |
4-[4-[4-[4-fluoro-3-(trifluoromethyl)phenyl]-1-methylimidazol-2-yl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine;4-methylbenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F4N7.C7H8O3S/c1-31-10-17(13-2-3-16(22)15(8-13)21(23,24)25)29-19(31)12-4-6-32(7-5-12)20-14-9-28-30-18(14)26-11-27-20;1-6-2-4-7(5-3-6)11(8,9)10/h2-3,8-12H,4-7H2,1H3,(H,26,27,28,30);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYUXDNMHBQKAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CN1C=C(N=C1C2CCN(CC2)C3=NC=NC4=C3C=NN4)C5=CC(=C(C=C5)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27F4N7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
617.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Q1: What is the primary target of LY2584702 tosylate and how does it impact cellular processes?
A1: LY2584702 tosylate specifically inhibits S6K1 [, , ], a key downstream effector of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway plays a crucial role in regulating cell growth, proliferation, and metabolism. By inhibiting S6K1, LY2584702 tosylate disrupts these cellular processes, ultimately impacting various physiological functions.
Q2: What are the effects of LY2584702 tosylate on bone marrow stromal cells (BMSCs)?
A2: Research suggests that LY2584702 tosylate impairs both self-renewal and osteogenic differentiation of BMSCs []. Specifically, it reduces the number of colonies formed by BMSCs in culture and inhibits the expression of osteoblast marker genes, alkaline phosphatase (ALP) activity, and matrix mineralization, all of which are crucial for bone formation.
Q3: How does the inhibitory effect of LY2584702 tosylate on Wnt3a-induced osteoblast differentiation compare to rapamycin?
A3: While both LY2584702 tosylate and rapamycin (an mTORC1 inhibitor) inhibit Wnt3a-induced osteoblast differentiation and protein anabolism, LY2584702 tosylate shows a weaker inhibitory effect compared to rapamycin []. This suggests that while S6K1 plays a role in mediating Wnt3a's effects, other downstream targets of mTORC1 might also be involved.
Q4: Has LY2584702 tosylate been investigated in clinical trials?
A4: Yes, LY2584702 tosylate has been investigated in phase I clinical trials for patients with advanced solid tumors [, ]. These trials aimed to evaluate the safety, tolerability, and potential anti-tumor activity of the compound.
Q5: Does LY2584702 tosylate impact adipose tissue and liver function?
A5: Studies in diet-induced obese mice show that LY2584702 tosylate can hamper fat mass expansion, potentially by affecting the commitment of precursor cells to the adipogenic lineage []. Additionally, the compound appears to improve dyslipidemia and hepatic steatosis, suggesting a potential role in ameliorating metabolic dysfunction [].
Q6: What are the implications of LY2584702 tosylate's impact on reproductive longevity?
A6: Research in murine models suggests that transient inhibition of the rpS6 axis, the downstream target of LY2584702 tosylate, can potentially rejuvenate aging ovaries []. This effect was observed through increased serum Anti-Mullerian hormone levels, a greater number of ovarian follicles, and improved mating frequencies and live birth rates in treated mice compared to controls [].
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